molecular formula C10H17NO5 B13628232 2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid

2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid

Katalognummer: B13628232
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: VHPAALKHAPPFOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C10H17NO5. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid typically involves the reaction of piperidine derivatives with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((1-(Ethoxycarbonyl)piperidin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Eigenschaften

Molekularformel

C10H17NO5

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-(1-ethoxycarbonylpiperidin-4-yl)oxyacetic acid

InChI

InChI=1S/C10H17NO5/c1-2-15-10(14)11-5-3-8(4-6-11)16-7-9(12)13/h8H,2-7H2,1H3,(H,12,13)

InChI-Schlüssel

VHPAALKHAPPFOC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCC(CC1)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.